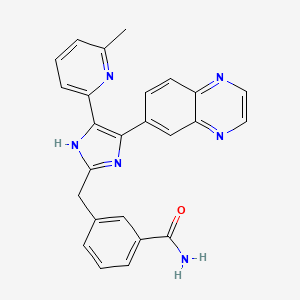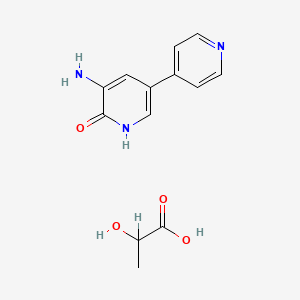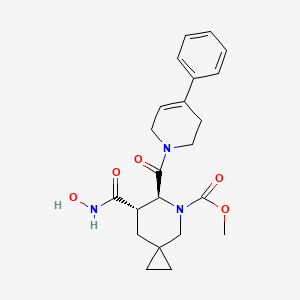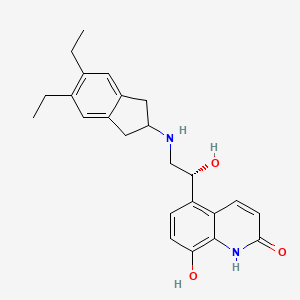
Indiplon
Overview
Description
Indiplon is a nonbenzodiazepine hypnotic sedative developed for the treatment of insomnia. It was designed to enhance the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to the alpha-1 subunits of the GABA-A receptors in the brain . This compound was developed in two formulations: an immediate-release version for sleep onset and a modified-release version for sleep maintenance .
Mechanism of Action
Target of Action
Indiplon primarily targets the α1 subunits of the GABA A receptors in the brain . These receptors play a crucial role in the inhibitory function of the neurotransmitter GABA, which is responsible for reducing neuronal excitability throughout the nervous system .
Mode of Action
This compound acts as a positive allosteric modulator of GABA responses at the GABA A receptor complex . This means that it enhances the action of GABA by binding to a site on the GABA A receptors, which is different from the active site where GABA binds. This binding increases the receptor’s response to GABA, leading to an increase in the inhibitory effect of GABA on neuronal activity .
Biochemical Pathways
It is known that the enhancement of gabaergic inhibition through the modulation of gaba a receptors can lead to sedative, anxiolytic, and hypnotic effects . This is due to the overall decrease in neuronal excitability and the promotion of sleep and relaxation .
Pharmacokinetics
This compound has a short elimination half-life of 1.5 to 1.8 hours in both young and elderly subjects . This allows for the development of both immediate-release and modified-release formulations . The immediate-release formulation is beneficial for sleep onset at bedtime or during middle-of-the-night awakenings, while the modified-release formulation has positive efficacy for sleep onset and sleep maintenance .
Result of Action
The molecular and cellular effects of this compound’s action result in enhanced sleep onset and sleep maintenance . By increasing the inhibitory effect of GABA, this compound reduces neuronal excitability, which can help individuals fall asleep more easily and maintain sleep throughout the night .
Biochemical Analysis
Biochemical Properties
Indiplon acts as a positive allosteric modulator of GABA responses at the GABA A receptor complex . It has selectivity for receptors containing the α1 subunit subtype . This interaction enhances the inhibitory effects of GABA, leading to increased sedation and sleep induction .
Cellular Effects
This compound’s primary cellular effect is the potentiation of GABAergic neurotransmission . By modulating the GABA A receptor, this compound enhances the inhibitory effects of GABA on neuronal excitability, which can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the GABA A receptor complex . This binding enhances the effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in decreased neuronal excitability and promotes sedation and sleep .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that this compound has a rapid onset of action and a short elimination half-life .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit locomotor activity at doses lower than other nonbenzodiazepine hypnotics . The sedative effects of this compound were reversed by the benzodiazepine site antagonist flumazenil .
Metabolic Pathways
As a modulator of the GABA A receptor, it is likely that this compound interacts with enzymes and cofactors involved in GABA metabolism .
Transport and Distribution
Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely that this compound is widely distributed in the brain .
Subcellular Localization
The subcellular localization of this compound is likely to be within the neuronal synapse, given its role as a modulator of the GABA A receptor
Preparation Methods
The synthesis of Indiplon involves several key steps. One common method includes the N-alkylation of an enaminone intermediate compound. This process involves the reaction of an enaminone with an alkylating agent under controlled conditions . Industrial production methods often involve the use of polymorphic mixtures of this compound, which are prepared through various condensation reactions of aminopyrazoles with different nucleophiles .
Chemical Reactions Analysis
Indiplon undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Indiplon is used as a model compound in the study of GABA-A receptor modulators.
Biology: Research on this compound has provided insights into the mechanisms of sleep regulation and the role of GABA-A receptors in the brain.
Industry: This compound is used in the pharmaceutical industry for the development of new hypnotic sedatives.
Comparison with Similar Compounds
Indiplon shares similarities with other nonbenzodiazepine hypnotics, such as zaleplon and zolpidem. this compound has a higher affinity for the alpha-1 subunits of the GABA-A receptors, which may contribute to its greater potency in promoting sleep onset . Similar compounds include:
Zaleplon: Another pyrazolopyrimidine compound with sedative properties.
Zolpidem: An imidazopyridine derivative used for the treatment of insomnia.
Eszopiclone: A cyclopyrrolone agent with hypnotic effects.
This compound’s unique binding affinity and selectivity for the alpha-1 subunits of the GABA-A receptors distinguish it from these similar compounds.
Properties
IUPAC Name |
N-methyl-N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13(25)23(2)15-6-3-5-14(11-15)17-8-9-21-20-16(12-22-24(17)20)19(26)18-7-4-10-27-18/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIAWPMZSFFRGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186270 | |
| Record name | Indiplon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325715-02-4 | |
| Record name | Indiplon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325715-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indiplon [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325715024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indiplon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indiplon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-methyl-N-[3-[3-(2-thienylcarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIPLON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BT63DA42E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B1671796.png)
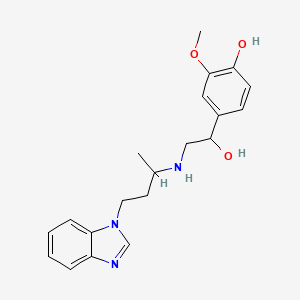
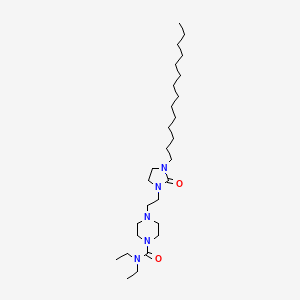
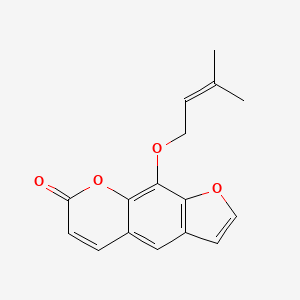
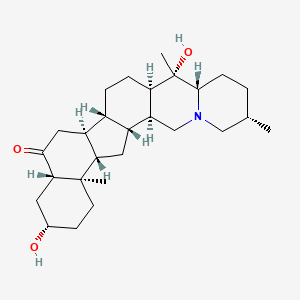
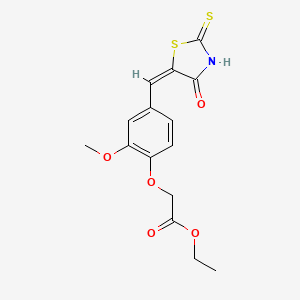
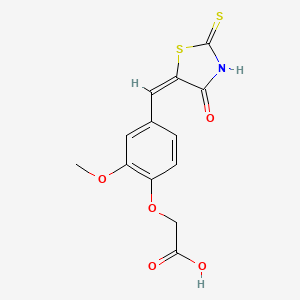
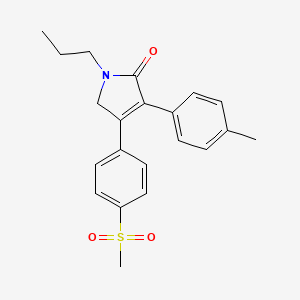
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1671809.png)
